Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate
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Overview
Description
Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a tert-butyl group attached to a benzoate ester. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the context of protecting groups in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid. This step converts the carboxylic acid to a methyl ester.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Deprotection: Yields the free amine.
Substitution: Yields substituted esters or amides.
Oxidation: Yields carboxylic acids or ketones.
Reduction: Yields alcohols or amines.
Scientific Research Applications
Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate is used in various scientific research applications:
Chemistry: As a protecting group in peptide synthesis, it helps in the stepwise construction of peptides by protecting the amino group from unwanted reactions.
Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals and enzyme inhibitors.
Medicine: Serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate primarily involves its role as a protecting group. The Boc group stabilizes the amino group, preventing it from participating in side reactions during synthesis. Upon deprotection, the free amine can then react with other reagents to form the desired product. The tert-butyl group provides steric hindrance, enhancing the compound’s stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-(tert-butyl)benzoate: Lacks the Boc protecting group, making it more reactive.
Methyl 3-((tert-butoxycarbonyl)amino)benzoate: Lacks the tert-butyl group, resulting in different steric properties.
tert-Butyl 3-((tert-butoxycarbonyl)amino)benzoate: Contains a tert-butyl ester instead of a methyl ester, affecting its reactivity and solubility.
Uniqueness
Methyl 3-((tert-butoxycarbonyl)amino)-5-(tert-butyl)benzoate is unique due to the combination of the Boc protecting group and the tert-butyl group, which together provide both stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .
Properties
IUPAC Name |
methyl 3-tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)12-8-11(14(19)21-7)9-13(10-12)18-15(20)22-17(4,5)6/h8-10H,1-7H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMQGDVQUHCBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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